Sapacitabine
描述
Sapacitabine is a nucleoside analogue that is currently in clinical development for the treatment of acute myeloid leukemia (AML) . It is a prodrug of CNDAC and has a role as an antimetabolite, an antineoplastic agent, a prodrug, and a DNA synthesis inhibitor .
Synthesis Analysis
Sapacitabine is a novel 2′-deoxycytidine analogue (1- (2-C-cyano-2-deoxy- β - D -arabino-pentafuranosyl)N4-palmitoylcytosine), which was synthesized by incorporating an additional N4-palmitoyl group to protect the amino group .Molecular Structure Analysis
The molecular formula of Sapacitabine is C26H42N4O5 . The structure of Sapacitabine includes a nucleoside analogue, a nitrile, and a secondary carboxamide .Chemical Reactions Analysis
Sapacitabine is hydrolyzed by amidases to the deoxycytosine analogue CNDAC (2’-Cyano-2’-deoxyarabinofuranosylcytosine), which is then phosphorylated into the active triphosphate form .Physical And Chemical Properties Analysis
Sapacitabine has a molecular weight of 490.64 g/mol . It is a solid substance with a solubility of 33.33 mg/mL in DMSO .科学研究应用
癌症治疗中的Sapacitabine
Sapacitabine是一种核苷类似物前药,正在探索其在治疗各种癌症,特别是血液恶性肿瘤和实体肿瘤中的潜力。其活性代谢物CNDAC在DNA中诱导单链断裂,在随后的细胞分裂中变为双链断裂。这种机制对于缺乏同源重组修复途径(HR)的肿瘤特别有效,表明其在这类癌症中的有针对性使用。临床试验显示,sapacitabine在多种癌症类型中具有潜力,并探索了与其他抗癌药物的协同效应(Liu, Kantarjian, & Plunkett, 2012)。
急性髓系白血病(AML)中的Sapacitabine
Sapacitabine在AML中得到了广泛研究,特别是在老年患者或那些不适合进行强化疗法的患者中。研究调查了其作为单药治疗和与其他药物(如地西他滨)联合应用的作用。虽然一些试验表明与对照治疗相比缺乏显著的生存益处,但该药物显示出活性和耐受性,使其成为进一步探索特定患者亚组的候选药物(Kantarjian et al., 2017)。
骨髓增生异常综合征(MDS)中的Sapacitabine
临床试验还评估了对MDS患者的sapacitabine,特别是对那些对低甲基化剂耐药的患者。探索了各种剂量方案,以确定在疗效和耐受性之间的最佳平衡。结果表明,sapacitabine在这种情况下可能是一种有效的治疗选择,一些患者显示出反应或稳定疾病(Garcia-Manero et al., 2010)。
Sapacitabine的作用机制和药物组合
进一步的研究探讨了sapacitabine独特的作用机制及其与组合治疗的潜力。研究突出了其引起不可修复的DNA断裂,导致细胞周期停滞,并探讨了其与组蛋白去乙酰化酶(HDAC)抑制剂和各种化疗药物的协同潜力。这为sapacitabine在个性化治疗策略中的应用以及克服对其他治疗的耐药性打开了途径(Liu et al., 2012)。
安全和危害
未来方向
属性
IUPAC Name |
N-[1-[(2R,3S,4S,5R)-3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N4O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(32)28-22-16-17-30(26(34)29-22)25-20(18-27)24(33)21(19-31)35-25/h16-17,20-21,24-25,31,33H,2-15,19H2,1H3,(H,28,29,32,34)/t20-,21+,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGFKUUHOPIEMA-PEARBKPGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164887 | |
Record name | Sapacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Sapacitabine appears to act through a dual mechanism. It interferes with DNA synthesis by causing single-strand DNA breaks and also induces arrest of cell cycle progression mainly at G2/M-Phase. Both sapacitabine and CNDAC, its major metabolite or a substance into which the drugs converts after ingestion by patients, have demonstrated potent anti-tumor activity in preclinical studies. | |
Record name | Sapacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sapacitabine | |
CAS RN |
151823-14-2 | |
Record name | Sapacitabine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151823-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sapacitabine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151823142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapacitabine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sapacitabine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAPACITABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W335P73C3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。